molecular formula C22H21NO3S B2891281 Methyl 3-(2-(4-ethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 923449-31-4

Methyl 3-(2-(4-ethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2891281
CAS No.: 923449-31-4
M. Wt: 379.47
InChI Key: ZJZAVXUHCXLQJL-UHFFFAOYSA-N
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Description

Methyl 3-(2-(4-ethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a 4-ethylphenyl-acetamido group at position 3, a phenyl group at position 5, and a methyl ester at position 2. Thiophene derivatives are widely explored in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 3-[[2-(4-ethylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-3-15-9-11-16(12-10-15)13-20(24)23-18-14-19(17-7-5-4-6-8-17)27-21(18)22(25)26-2/h4-12,14H,3,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZAVXUHCXLQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Activity

  • Acetamido Group Position : The target compound’s acetamido group at position 3 contrasts with analogues like (position 2) and (position 5). Position 3 may optimize steric and electronic interactions with biological targets, as central positioning avoids steric clashes from adjacent groups.
  • Aromatic Substitutions: The 4-ethylphenyl group in the target compound provides moderate lipophilicity compared to fluorophenyl-sulfonyl (polar) or dichlorophenoxy (highly lipophilic) groups. This balance may improve absorption while avoiding excessive hydrophobicity.

Functional Group Effects

  • Sulfonyl vs. However, the target compound’s ethylphenyl group may favor passive diffusion across membranes.
  • Chloroacetyl Reactivity : The chloroacetyl group in increases electrophilicity, raising concerns about off-target interactions or metabolic degradation compared to the more stable ethylphenyl-acetamido group.

Q & A

Q. What are the key steps in synthesizing Methyl 3-(2-(4-ethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves:

  • Thiophene precursor functionalization : Introducing the acetamido group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., 60–80°C, DMF as solvent) .
  • Esterification : Methyl ester formation using methanol and catalytic acid, monitored via thin-layer chromatography (TLC) .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed by NMR and HPLC (>95%) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Resolving bond angles and distances using SHELX software for refinement .
  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., δ 2.4 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+ at m/z 422.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. antiviral effects) may arise from:

  • Structural analogs : Substituent variations (e.g., 4-ethylphenyl vs. 4-fluorophenyl) altering electronic properties and target interactions .
  • Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (IC50 vs. EC50 metrics). Methodology :
  • Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .
  • Use dose-response assays with standardized protocols (e.g., MTT for cytotoxicity) .

Q. What strategies optimize synthetic yield and purity for scale-up?

Key considerations include:

  • Reaction optimization : Adjusting solvent polarity (e.g., switching from DMF to THF) to reduce byproducts .
  • Catalyst screening : Testing Pd/C or Ni catalysts for coupling reactions to improve efficiency .
  • Purification : Employing preparative HPLC with C18 columns for challenging separations .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Approaches include:

  • Molecular docking : Using AutoDock Vina to model binding to enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Isothermal titration calorimetry (ITC) : Quantifying binding affinity (Kd) and stoichiometry .
  • Kinetic assays : Measuring enzyme inhibition (e.g., % inhibition at 10 µM concentration) .

Methodological Challenges

Q. What are the challenges in crystallizing this compound for X-ray analysis?

Issues include:

  • Polymorphism : Multiple crystal forms due to flexible thiophene and phenyl groups .
  • Resolution limits : SHELXL refinement struggles with low-resolution data (<1.5 Å). Solutions :
  • Use cryo-crystallography at 100 K to stabilize crystals .
  • Validate with PXRD to confirm phase purity .

Q. How do researchers handle discrepancies between computational and experimental solubility data?

  • Computational predictions (e.g., LogP via ChemAxon) may underestimate solubility in polar solvents.
  • Experimental validation : Shake-flask method with UV-Vis quantification at λmax 280 nm .

Advanced Analytical Techniques

Q. What advanced methods differentiate this compound from structurally similar analogs?

  • 2D NMR (COSY, NOESY) : Maps spatial proximity of substituents (e.g., NOE between acetamido and phenyl groups) .
  • X-ray photoelectron spectroscopy (XPS) : Identifies sulfur oxidation states in the thiophene ring .
  • Tandem MS/MS : Fragmentation patterns to distinguish regioisomers .

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